molecular formula C13H18O2 B8002938 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel-

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel-

Cat. No.: B8002938
M. Wt: 206.28 g/mol
InChI Key: UFMAVTXURXGNCN-MXSCYXCISA-N
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Description

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- typically involves multiple steps, including the preparation of intermediate compounds and the final esterification process. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of propenoic acid and derivatives of octahydro-4,7-methano-1H-inden. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

What sets 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- apart is its specific stereochemistry and the unique combination of functional groups

Properties

IUPAC Name

[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-13(14)15-10-6-11-8-3-4-9(5-8)12(11)7-10/h2,8-12H,1,3-7H2/t8-,9+,10?,11?,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMAVTXURXGNCN-MXSCYXCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CC2C3CCC(C3)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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